2-(3-Fluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-(3-Fluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a fluoropyridine moiety and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the formation of the triazole ring followed by the introduction of the fluoropyridine moiety. One common method is the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The fluoropyridine moiety can be introduced through nucleophilic substitution reactions involving fluorinated pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions such as temperature and pressure can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
2-(3-Fluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoropyridine moiety can enhance the compound’s binding affinity to these targets, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and lead to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative.
3-Fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position.
1,2,3-Triazole-4-carboxylic acid: A triazole derivative without the fluoropyridine moiety.
Uniqueness
2-(3-Fluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the fluoropyridine and triazole rings, which imparts distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5FN4O2 |
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Molecular Weight |
208.15 g/mol |
IUPAC Name |
2-(3-fluoropyridin-2-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H5FN4O2/c9-5-2-1-3-10-7(5)13-11-4-6(12-13)8(14)15/h1-4H,(H,14,15) |
InChI Key |
IFHBVXRNNGOQLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N2N=CC(=N2)C(=O)O)F |
Origin of Product |
United States |
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